4-Ethoxy-2,3-difluorobenzonitrile
Overview
Description
4-Ethoxy-2,3-difluorobenzonitrile is a chemical compound with the molecular formula C9H7F2NO. It belongs to the class of benzene derivatives and is characterized by the presence of ethoxy, difluoro, and nitrile functional groups. This compound is commonly used in various fields of scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,3-difluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorobenzonitrile as the starting material.
Ethoxylation: The 2,3-difluorobenzonitrile undergoes an ethoxylation reaction where an ethoxy group is introduced.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of advanced equipment to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,3-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethoxy or difluoro groups are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Ethoxy-2,3-difluorobenzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,3-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups involved. It can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Ethoxy-2,3-difluorobenzonitrile include:
- 2,3-Difluorobenzonitrile
- 4-Ethoxybenzonitrile
- 2,3-Difluoro-4-methoxybenzonitrile
Uniqueness
This compound is unique due to the presence of both ethoxy and difluoro groups on the benzene ring, which imparts distinct chemical properties. This combination of functional groups makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
4-ethoxy-2,3-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCHMZSUFSRXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560987 | |
Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126162-96-7 | |
Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126162-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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